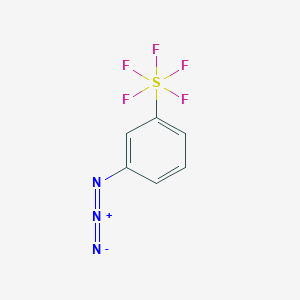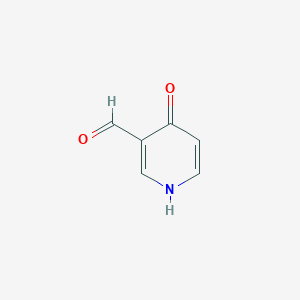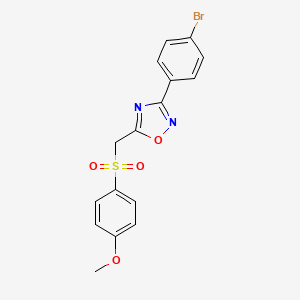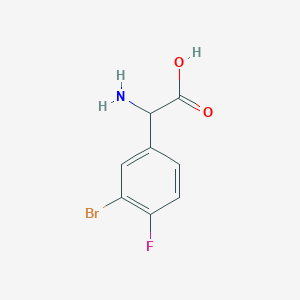![molecular formula C11H18ClNO B2649292 1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene hydrochloride CAS No. 1384428-01-6](/img/structure/B2649292.png)
1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Homogeneous Catalytic Aminocarbonylation
A study by Müller et al. (2005) discusses the use of amino acid methyl esters as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodoalkenes and iodobenzene. This process yields 2-oxo-carboxamide type derivatives and carboxamides, highlighting the compound's potential application in synthesizing complex organic molecules under varied conditions, including in ionic liquids (Müller et al., 2005).
Natural Product Synthesis
Research by Guo et al. (2015) on Gastrodia elata Blume identified new 4-hydroxybenzyl-substituted amino acid derivatives, demonstrating the potential of similar compounds in discovering natural products with unique structures and biological activities (Guo et al., 2015).
Spiroborate Ester Synthesis
Stepanenko et al. (2011) describe the synthesis of spiroborate esters from 1,2-aminoalcohols and their applications in creating chiral organoboranes, showcasing the compound's relevance in developing asymmetric synthesis methods and catalysts (Stepanenko et al., 2011).
Antibiotic Analysis in Milk
A study by Adrián et al. (2009) utilized immunoreagents to detect sulfonamide antibiotics in milk, illustrating the compound's potential use in developing sensitive assays for food safety and drug analysis (Adrián et al., 2009).
Synthesis from n-Butylbenzene
Nagarapu et al. (2009) explored the synthesis of 1-amino-1-phenylbutane from n-butylbenzene, an unwanted by-product in isobutylbenzene manufacture. This research highlights the potential for converting industrial waste into valuable chemical intermediates (Nagarapu et al., 2009).
Propiedades
IUPAC Name |
2-(2-methylphenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-10(8-12)13-11-7-5-4-6-9(11)2;/h4-7,10H,3,8,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODXWZXXPNBZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OC1=CC=CC=C1C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

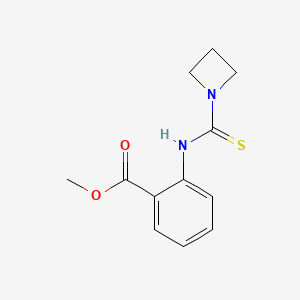
![ethyl 6-methyl-4-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2649210.png)
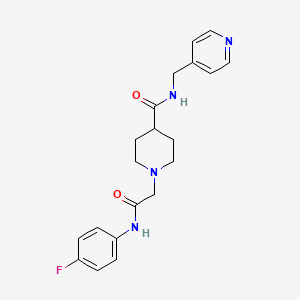

![2-[(3-Ethyl-4-methyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid methyl ester](/img/structure/B2649217.png)
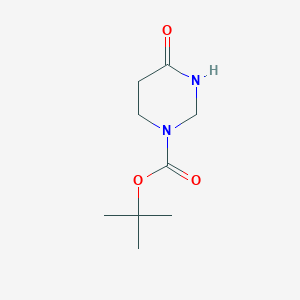
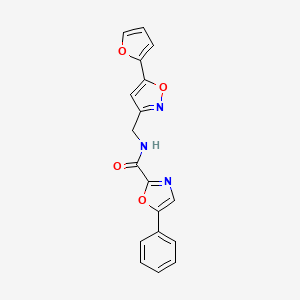
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2649222.png)
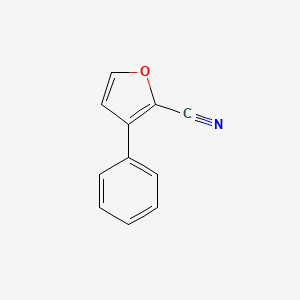
![N-(3-(1H-imidazol-1-yl)propyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2649225.png)
